(4-ETHYL-5-METHYL-3-THIENYL)(4-METHYLPIPERAZINO)METHANONE
Overview
Description
(4-Ethyl-5-methyl-3-thienyl)(4-methylpiperazino)methanone is a complex organic compound that features a thiophene ring substituted with ethyl and methyl groups, and a piperazine ring substituted with a methyl group
Scientific Research Applications
(4-Ethyl-5-methyl-3-thienyl)(4-methylpiperazino)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-5-methyl-3-thienyl)(4-methylpiperazino)methanone typically involves the formation of the thiophene ring followed by the introduction of the piperazine moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the Gewald reaction can be employed to synthesize the thiophene ring, which is then functionalized with ethyl and methyl groups. The piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors with continuous monitoring of reaction parameters to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-5-methyl-3-thienyl)(4-methylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes and piperazines, depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of (4-ethyl-5-methyl-3-thienyl)(4-methylpiperazino)methanone involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethyl-5-methylthiophen-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
- (4-Ethyl-5-methyl-3-thienyl)[4-(2-thienylsulfonyl)-1-piperazinyl]methanone
- 4-Ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
(4-Ethyl-5-methyl-3-thienyl)(4-methylpiperazino)methanone is unique due to its specific substitution pattern on the thiophene and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-4-11-10(2)17-9-12(11)13(16)15-7-5-14(3)6-8-15/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPWRFAUGFDIJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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